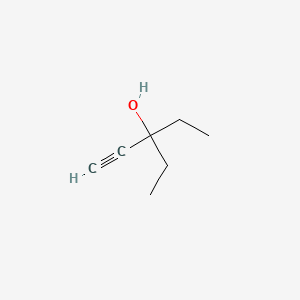

3-Etil-1-pentin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Ethyl-1-pentyn-3-ol can be inferred from the reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne . Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional catalyst and the biocatalytic resolution of ethyl 3-amino-4-pentynoate isomers provide examples of synthetic strategies that could potentially be adapted for the synthesis of 3-Ethyl-1-pentyn-3-ol.

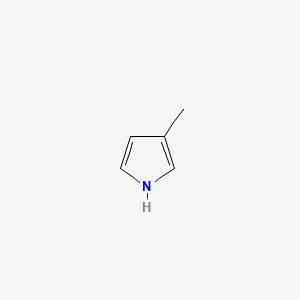

Molecular Structure Analysis

While the molecular structure of 3-Ethyl-1-pentyn-3-ol is not directly discussed, the structure of 3-ethylindan-1-one and the low barrier methyl rotation in 3-pentyn-1-ol offer insights into the conformational dynamics and structural aspects of related compounds. These studies suggest that the ethyl group and the pentyn-1-ol moiety in similar molecules can influence the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 3-Ethyl-1-pentyn-3-ol can be deduced from the cycloisomerization reactions of 1,1-disubstituted 4-pentyn-1-ols and the chemistry of α-oxo ketene dithioacetals . These reactions demonstrate the potential pathways and intermediates that could be involved in the transformation of 3-Ethyl-1-pentyn-3-ol under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-1-pentyn-3-ol can be related to the properties of 3-penten-2-ol derivatives and the synthesis of clickable biodegradable polylactide from 2-hydroxy-4-pentynoic acid . These studies highlight the importance of functional groups and molecular structure in determining the properties of such compounds, which can be crucial for their application in various fields, including materials science and catalysis.

Aplicaciones Científicas De Investigación

Propiedades químicas

“3-Etil-1-pentin-3-ol” es un compuesto químico con la fórmula C7H12O . Tiene un peso molecular de 112.1696 . Este compuesto también es conocido por otros nombres como Dietiletilcarbinol y 3-Pentanol, 3-etinil- .

Propiedades físicas

El punto de ebullición de “this compound” se encuentra entre 409 y 410 K . Su temperatura de fusión es 240.95 K . Aparece como un líquido transparente incoloro a amarillo pálido .

Aplicaciones agroquímicas

“this compound” se utiliza en el campo agroquímico . Sin embargo, las aplicaciones específicas en este campo no se mencionan en las fuentes.

Aplicaciones farmacéuticas

En el campo farmacéutico, “this compound” se utiliza para diversos fines . Las aplicaciones exactas no se especifican en las fuentes.

Aplicaciones en colorantes

“this compound” también se utiliza en el campo de los colorantes . Las aplicaciones específicas en este campo no se detallan en las fuentes.

Síntesis de carbonatos cíclicos α-metileno

Este compuesto se puede utilizar como reactivo para sintetizar carbonatos cíclicos α-metileno mediante la reacción con dióxido de carbono .

Síntesis de inhibidores de CDK

“this compound” se puede utilizar en la síntesis de inhibidores de CDK basados en purina 2,6,9-trisustituidos .

Safety and Hazards

3-Ethyl-1-pentyn-3-ol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed, and only non-sparking tools should be used . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Propiedades

IUPAC Name |

3-ethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNRPAWKFTXZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212018 | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6285-06-9 | |

| Record name | 3-Ethyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1-pentyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyn-3-ol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpent-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

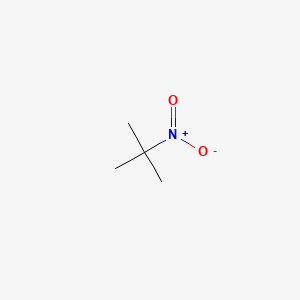

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)